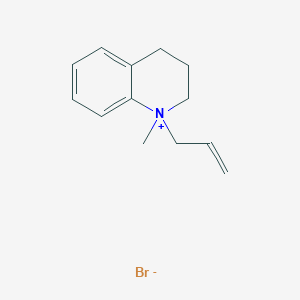
1-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinolin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinolin-1-ium bromide is a quaternary ammonium compound with a complex structure. It is characterized by the presence of a quinoline ring system, which is a fused ring structure containing both benzene and pyridine rings. The compound also features a prop-2-en-1-yl group and a methyl group attached to the nitrogen atom, forming a positively charged quaternary ammonium ion. The bromide ion serves as the counterion to balance the charge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinolin-1-ium bromide typically involves the quaternization of 1-Methyl-1,2,3,4-tetrahydroquinoline with an appropriate alkylating agent such as 1-bromo-2-methylpropene. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinolin-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline or tetrahydroquinoline derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or sodium thiolate in polar solvents such as water or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides or other oxidized quinoline derivatives.
Reduction: Formation of dihydroquinoline or tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinolin-1-ium bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce quaternary ammonium groups into molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate or as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a phase transfer catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinolin-1-ium bromide involves its interaction with biological molecules through its quaternary ammonium group. This positively charged group can interact with negatively charged sites on proteins, nucleic acids, and cell membranes, leading to changes in their structure and function. The compound may also inhibit enzymes or disrupt cellular processes by binding to specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylquinolinium bromide: Lacks the prop-2-en-1-yl group, making it less hydrophobic and potentially less biologically active.
1-Propyl-1,2,3,4-tetrahydroquinolin-1-ium bromide: Contains a propyl group instead of a prop-2-en-1-yl group, which may affect its reactivity and biological properties.
1-Methyl-1,2,3,4-tetrahydroquinolin-1-ium chloride: Similar structure but with a chloride ion instead of a bromide ion, which can influence its solubility and reactivity.
Uniqueness
1-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinolin-1-ium bromide is unique due to the presence of both a quaternary ammonium group and a prop-2-en-1-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
80574-02-3 |
|---|---|
Molekularformel |
C13H18BrN |
Molekulargewicht |
268.19 g/mol |
IUPAC-Name |
1-methyl-1-prop-2-enyl-3,4-dihydro-2H-quinolin-1-ium;bromide |
InChI |
InChI=1S/C13H18N.BrH/c1-3-10-14(2)11-6-8-12-7-4-5-9-13(12)14;/h3-5,7,9H,1,6,8,10-11H2,2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NTVQWAOLIMGMMX-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCCC2=CC=CC=C21)CC=C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


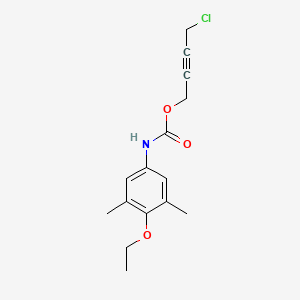
![3-Chloro-4-[2-methyl-4-(propan-2-yl)phenoxy]aniline](/img/structure/B14418904.png)
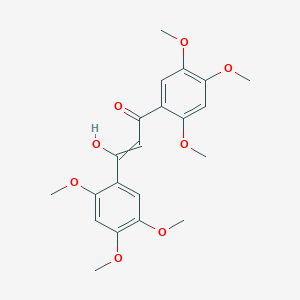
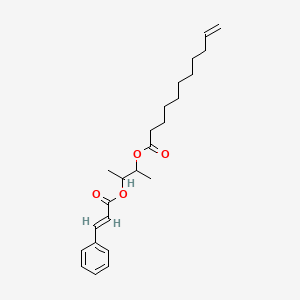
![Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate](/img/structure/B14418911.png)
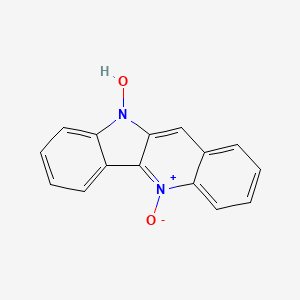
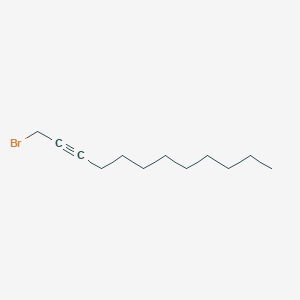
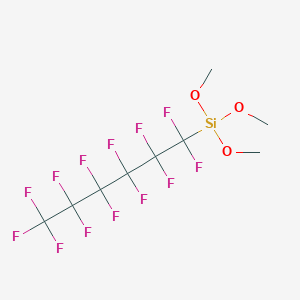


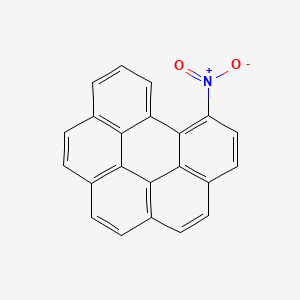
![3-Methyl-6-phenylpyrido[3,2-c]pyridazine](/img/structure/B14418941.png)
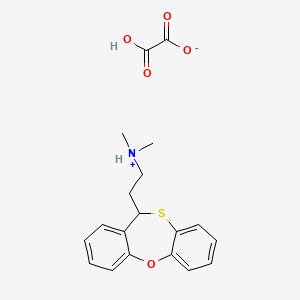
![Phosphonic acid, (benzo[b]thien-2-ylmethyl)-, diethyl ester](/img/structure/B14418961.png)
